molecular formula C13H16ClN B13067785 N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine

N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine

Cat. No.: B13067785
M. Wt: 221.72 g/mol
InChI Key: HICBBHKVFJGKJA-UHFFFAOYSA-N
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Description

N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine is an organic compound featuring a cyclopentene ring substituted with an amine group and a benzyl moiety bearing chloro and methyl substituents. The cyclopentene ring introduces conformational flexibility, while the aromatic substituents (4-chloro-3-methylphenyl) contribute to hydrophobic interactions, making it a candidate for pharmacological or materials science applications.

Properties

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

N-[(4-chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine

InChI

InChI=1S/C13H16ClN/c1-10-8-11(6-7-13(10)14)9-15-12-4-2-3-5-12/h2-3,6-8,12,15H,4-5,9H2,1H3

InChI Key

HICBBHKVFJGKJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC2CC=CC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with cyclopent-3-en-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Pathway Highlights Reference
This compound C₁₃H₁₆ClN Not reported Cyclopentene ring, benzyl-Cl/Me substituents Not explicitly described; likely involves reductive amination or nucleophilic substitution
N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine C₁₃H₁₈ClN 223.74 Cyclobutane ring, benzyl-Cl/Me substituents Commercial availability; synthesis likely via similar alkylation strategies
2-(4-Chloro-3-methylphenyl)ethan-1-amine C₉H₁₂ClN 169.65 Ethylamine backbone, benzyl-Cl/Me substituents Reacted with dicyandiamide to form guanidine derivatives
(E)-3-(4-Chlorophenyl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine C₂₁H₁₉ClN 320.84 Conjugated enamine, naphthalene moiety Multi-step synthesis involving Schiff base formation
N-[3-(4-Chlorophenyl)-4-methylpentyl]-1-methylpiperidin-4-amine C₁₈H₂₉ClN₂ 308.9 Piperidine ring, branched alkyl chain Reductive amination using sodium triacetoxyborohydride
(4-Chlorophenyl)methylamine C₁₆H₁₈ClNS 291.84 Thioether substituent, benzyl-Cl group Not explicitly described; potential SN2 or coupling reactions

Key Observations :

Ring Systems :

  • The cyclopentene ring in the target compound contrasts with cyclobutane (e.g., ) or piperidine (e.g., ) in analogs. Cyclopentene’s unsaturated nature may enhance reactivity or conformational dynamics compared to saturated rings.
  • Piperidine-containing analogs (e.g., ) exhibit higher molecular weights due to nitrogen incorporation and branching.

Substituent Effects :

  • Chloro and methyl groups on the phenyl ring are conserved across multiple compounds (e.g., ), suggesting these groups enhance lipophilicity and stability.
  • Electron-withdrawing groups like nitro (e.g., ) or sulfanyl (e.g., ) alter electronic properties and binding affinities.

Synthetic Routes :

  • Reductive amination is common for secondary amines (e.g., ), while guanidine derivatives (e.g., ) require dicyandiamide intermediates.
  • The target compound’s synthesis might parallel methods for cyclobutane analogs (e.g., alkylation of cyclopentenylamine with a benzyl chloride derivative) .

Physicochemical Properties :

  • Solubility trends correlate with molecular weight and polarity. For instance, the piperidine derivative (308.9 g/mol) has moderate water solubility (33.5 µg/mL) , whereas cyclopentene/cyclobutane analogs are likely less polar.

Research Findings and Implications

  • Pharmacological Potential: Analogs like N-(3-chlorophenethyl)-4-nitrobenzamide () demonstrate biofunctional hybrid designs, suggesting the target compound could be tailored for similar applications (e.g., enzyme inhibition or receptor modulation).
  • Synthetic Challenges : The absence of explicit synthesis data for the target compound highlights a gap in literature; however, methodologies from related compounds (e.g., reductive amination in , guanidine formation in ) provide actionable blueprints.

Biological Activity

N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine, with CAS number 1603519-62-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₆ClN
  • Molecular Weight : 221.73 g/mol
  • Structure : The compound features a cyclopentene ring substituted with a chloro-methylphenyl group, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, compounds with similar scaffolds have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Compound Target IC50 (nM) Effect
KB-0742CDK96Inhibition of cell proliferation
Compound 28CDK2397Induction of apoptosis

The above table summarizes findings from related compounds that may provide insights into the expected activity of this compound.

Antimicrobial Activity

While specific antimicrobial studies on this compound are scarce, the broader category of phenylmethylamines has been associated with antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various pathogens, suggesting that this compound may also possess such activity.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary in vitro assays have indicated that derivatives of cyclopentene amines can induce apoptosis in cancer cell lines by activating caspase pathways. For example, one study reported a significant increase in caspase activity upon treatment with structurally analogous compounds .
  • Structure-Activity Relationship (SAR) : Research on SAR has shown that modifications to the chloro and methyl groups can enhance biological activity. This suggests that fine-tuning the substituents on this compound could lead to improved efficacy against specific targets .

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